![molecular formula C9H11N3S B1349725 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 956387-06-7](/img/structure/B1349725.png)
1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a 3-methylthiophen-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine typically involves the condensation of 3-methylthiophene-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiophene and pyrazole rings are known to contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-methyl-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one
- 2-acetyl-3-methylthiophene
- 1-(3-methylthiophen-2-yl)ethanone
Comparison: 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is unique due to the presence of both a pyrazole and a thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity and stability, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-7-3-5-13-8(7)6-12-9(10)2-4-11-12/h2-5H,6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJOWZGJGPNKFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2C(=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368905 |
Source
|
Record name | 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956387-06-7 |
Source
|
Record name | 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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